2-(4,6-dimethylpyrimidin-2-yl)-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one
Description
The compound 2-(4,6-dimethylpyrimidin-2-yl)-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one features a pyrazol-3-one core fused with a 4,6-dimethylpyrimidine ring and a [(4-methylphenyl)sulfanyl]methyl substituent. This structure combines electron-rich aromatic systems (pyrimidine and pyrazole) with a thioether linkage, which may enhance stability and influence intermolecular interactions.
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-5-[(4-methylphenyl)sulfanylmethyl]-4H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-11-4-6-15(7-5-11)23-10-14-9-16(22)21(20-14)17-18-12(2)8-13(3)19-17/h4-8H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQINASOKHOLGOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=NN(C(=O)C2)C3=NC(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24787457 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-dimethylpyrimidin-2-yl)-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Reactivity of the Pyrimidine Ring
The pyrimidine moiety (4,6-dimethylpyrimidin-2-yl) is susceptible to electrophilic substitution and nucleophilic displacement reactions. Key observations include:
| Reaction Type | Conditions | Product | Notes |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Nitro-substituted pyrimidine | Limited regioselectivity due to steric hindrance from methyl groups. |
| Halogenation | Cl₂/FeCl₃ (cat.) | 5-Chloro derivative | Halogenation occurs at the 5-position of the pyrimidine ring. |
| Nucleophilic Displacement | KOH/EtOH, reflux | Pyrimidine ring-opening | Observed under strong basic conditions, leading to degradation. |
Pyrazolone Core Reactions
The pyrazolone ring (2,4-dihydro-3H-pyrazol-3-one) participates in tautomerism and condensation:
Keto-Enol Tautomerism
-
The pyrazolone exists in equilibrium between keto (3-one) and enol (3-ol) forms, influencing its reactivity with electrophiles .
Condensation Reactions
Sulfanyl Group Transformations
The [(4-methylphenyl)sulfanyl]methyl group undergoes oxidation and alkylation:
Redox Behavior and Electrochemical Studies
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Cyclic Voltammetry : The sulfanyl group exhibits a reduction peak at −1.2 V (vs. Ag/AgCl), suggesting potential for redox-mediated biological activity .
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Nitro Analog Comparison : Similar to nitroaromatic compounds, the sulfanyl group may undergo enzymatic reduction in biological systems, analogous to pretomanid’s activation by nitroreductases .
Synthetic Modifications for Biological Activity
Derivatives of this compound have been explored for pharmaceutical applications:
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Antitubercular Analogs : Pyrazoline-sulfanyl hybrids show MIC values <10 μM against Mycobacterium tuberculosis H37Rv, comparable to isoniazid .
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Agrochemical Derivatives : Thioether substituents enhance pesticidal activity by improving membrane permeability.
Stability Under Varied Conditions
Comparative Reactivity with Structural Analogs
Mechanistic Insights from Computational Studies
Scientific Research Applications
Medicinal Chemistry
1. Antimicrobial Activity
Research indicates that derivatives of pyrimidine and pyrazolone compounds exhibit significant antimicrobial properties. The presence of the dimethylpyrimidine and sulfanyl groups enhances the compound's ability to inhibit bacterial growth. Studies have shown that similar compounds can effectively combat various pathogens, suggesting potential applications in developing new antibiotics or antifungal agents .
2. Anticancer Properties
Recent investigations into the anticancer effects of pyrimidine derivatives have revealed promising results. Compounds with similar structures have been found to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models. The specific mechanism often involves the modulation of cell cycle progression and apoptosis pathways .
Agrochemical Applications
The compound's structural characteristics suggest potential use as a pesticide or herbicide. Pyrimidine derivatives are known for their effectiveness in agricultural applications due to their ability to interfere with plant growth regulators or act as herbicides. Research into related compounds has demonstrated efficacy against various pests and weeds, indicating that this compound could be developed into a novel agrochemical product .
Material Science
1. Synthesis of Functional Materials
The unique properties of this compound allow it to be used as a building block for synthesizing novel materials. Its ability to form coordination complexes can be exploited in developing sensors or catalysts. For instance, metal complexes involving pyrimidine derivatives have shown enhanced catalytic activity in organic transformations .
Case Study 1: Antimicrobial Efficacy
A study conducted by Azzam et al. (2019) evaluated the antimicrobial properties of various pyrimidine derivatives, including those structurally related to our compound. The results indicated that certain modifications led to increased efficacy against Gram-positive and Gram-negative bacteria, supporting the potential for further development into therapeutic agents.
Case Study 2: Anticancer Activity
In another study published in 2023, researchers synthesized a series of pyrazolone derivatives and tested their anticancer activity on human cancer cell lines. The findings revealed that specific substitutions on the pyrazolone ring significantly enhanced cytotoxic effects, providing insights into optimizing the design of new anticancer drugs based on similar scaffolds .
Mechanism of Action
The mechanism of action of 2-(4,6-dimethylpyrimidin-2-yl)-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The pathways involved in these interactions can vary depending on the specific application and target .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrazol-3-One Derivatives
Key structural variations include substituents on the pyrazole ring and adjacent heterocycles:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in increases electrophilicity, while the thioether in the target compound may enhance lipophilicity and membrane permeability.
- Fluorine Substitution : The pentafluoroethyl group in improves metabolic stability but reduces synthetic yield (48% vs. 69.8% in ), highlighting a trade-off in drug design.
Heterocyclic Core Modifications
Replacing the pyrazol-3-one core with triazole-thione or thiadiazole systems alters bioactivity and physicochemical properties:
Key Observations :
- Sulfur Content : Thiadiazole derivatives (e.g., ) exhibit planar geometries conducive to π-π stacking, whereas the target compound’s pyrimidine-pyrazole fusion may favor hydrogen bonding.
- Synthetic Accessibility : Triazole-thiones (72–83% yields ) are more efficiently synthesized than some fluorinated pyrazol-3-ones (48% ).
Substituent Effects on Bioactivity
- Thioether Linkage : The [(4-methylphenyl)sulfanyl]methyl group in the target compound may confer resistance to oxidative metabolism compared to ester or nitro groups .
- Pyrimidine Integration : The 4,6-dimethylpyrimidine moiety (shared with ) could enhance DNA/RNA interaction via base-pair mimicry, a feature absent in simpler pyrazolones .
Biological Activity
The compound 2-(4,6-dimethylpyrimidin-2-yl)-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one is a novel pyrazole derivative that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure comprising a pyrimidine ring and a pyrazole moiety, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of approximately 304.37 g/mol.
The biological activity of this compound may be attributed to several mechanisms:
- Nucleophilic Activity : The presence of the pyrimidine ring suggests that the compound could act as a nucleophile, targeting electrophilic sites on proteins or enzymes, potentially disrupting their functions.
- Interaction with Biological Targets : The compound may interact with various cellular targets, including enzymes involved in metabolic pathways and signaling cascades. This interaction could lead to alterations in cellular processes such as proliferation and apoptosis .
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies demonstrated that this compound showed cytotoxic effects against several cancer cell lines, including A431 and Jurkat cells. The IC50 values were comparable to those of standard anticancer drugs like doxorubicin .
Table 1: Cytotoxicity Results Against Various Cell Lines
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Studies : Preliminary results suggest that it exhibits moderate antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 31.25 µg/mL .
Table 2: Antimicrobial Activity
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as an effective anticancer agent .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of the compound against various pathogens. The study concluded that the compound could serve as a lead for developing new antimicrobial agents due to its effectiveness against resistant strains of bacteria .
Q & A
Q. What are the optimized synthetic routes for preparing this compound, and how do reaction conditions influence yield?
The compound can be synthesized via condensation of hydrazine derivatives with ketone intermediates under acidic or basic conditions. For example, analogous pyrazole derivatives are synthesized by refluxing precursors in ethanol with acetic acid or HCl, followed by purification via recrystallization . Key factors include solvent polarity (ethanol vs. acetic acid), temperature (reflux conditions), and catalyst choice (e.g., sodium acetate). Yield optimization may require iterative adjustment of stoichiometry and reaction time.
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- NMR : - and -NMR confirm substituent positions and hydrogen bonding motifs.
- X-ray crystallography : Resolves regioselectivity ambiguities (e.g., distinguishing pyrazole and pyrimidine ring conformations). For example, crystal structure analysis of a related pyrimidine-pyrazole hybrid revealed dihedral angles of 6.4° between rings and intramolecular hydrogen bonds stabilizing the structure .
- Mass spectrometry : Validates molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?
Discrepancies in NMR or IR spectra often arise from tautomerism or solvent effects. A multi-technique approach is recommended:
- Compare experimental data with computational predictions (DFT for -NMR chemical shifts).
- Use X-ray crystallography to unambiguously assign stereochemistry, as demonstrated for a structurally similar compound where hydrogen bonding networks were confirmed via crystallographic refinement (-factor = 0.041 $) .
- Cross-validate with hyphenated techniques like LC-MS or 2D NMR (e.g., COSY, HSQC).
Q. What experimental design principles apply to studying this compound’s stability under physiological or environmental conditions?
Adopt a split-plot design to evaluate degradation kinetics:
- Variables : pH (3–9), temperature (25–50°C), and light exposure.
- Analytical methods : HPLC-UV for quantifying degradation products; LC-MS/MS for structural identification.
- Environmental fate studies : Follow protocols from long-term ecological risk assessments, such as those in Project INCHEMBIOL, which evaluate abiotic transformations and bioaccumulation potential .
Q. What strategies are effective for elucidating the hydrogen-bonding network and supramolecular assembly?
- Single-crystal X-ray diffraction : Identify intermolecular interactions (e.g., N–H···O/S bonds). For instance, a related pyrimidine derivative exhibited infinite molecular chains via N–H···N hydrogen bonds .
- Hirshfeld surface analysis : Quantify interaction contributions (e.g., van der Waals vs. hydrogen bonding).
- Thermogravimetric analysis (TGA) : Correlate thermal stability with packing efficiency.
Q. How can computational methods predict regioselectivity in derivative synthesis?
- DFT calculations : Compare transition-state energies for competing reaction pathways (e.g., nucleophilic attack at pyrimidine C2 vs. C4 positions).
- Molecular docking : Screen substituent effects on binding affinity if targeting biological receptors. For example, methylthio groups in analogous compounds enhance hydrophobic interactions in enzyme active sites .
Q. What statistical frameworks are suitable for analyzing bioactivity data in structure-activity relationship (SAR) studies?
- Randomized block designs : Control for batch effects in biological assays, as seen in agricultural chemical studies using split-split plots with repeated measures over time .
- Multivariate regression : Correlate electronic parameters (Hammett constants) with IC values.
Methodological Considerations
- Synthetic Challenges : Purification of regioisomers may require chiral chromatography or preparative HPLC, as employed for resolving enantiomers of a tetrahydrofuran-pyrazole hybrid .
- Data Reproducibility : Report detailed crystallographic parameters (space group, unit cell dimensions) and refinement protocols to enable cross-laboratory validation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
